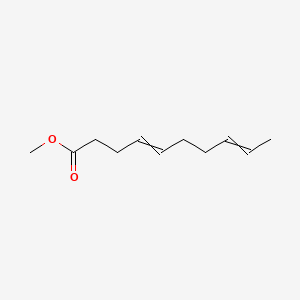

Methyl deca-4,8-dienoate

Descripción general

Descripción

Methyl deca-4,8-dienoate is an organic compound belonging to the class of fatty acid methyl esters. These compounds are characterized by a fatty acid that is esterified with a methyl group. The general structure of fatty acid methyl esters is RC(=O)OR’, where R represents a fatty aliphatic tail or an organyl group, and R’ is a methyl group . This compound is known for its applications in various fields, including chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl deca-4,8-dienoate can be synthesized through various methods. One common approach involves the esterification of deca-4,8-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: Methyl deca-4,8-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products:

Oxidation: Formation of deca-4,8-dienoic acid or deca-4,8-dienal.

Reduction: Formation of deca-4,8-dienol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Applications

Reagent in Organic Synthesis

Methyl deca-4,8-dienoate serves as a valuable reagent in organic synthesis. It is utilized in the preparation of various chemical compounds due to its unique structure, which allows it to undergo multiple chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to aldehydes or carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Converts ester to alcohol | Lithium aluminum hydride, sodium borohydride |

| Substitution | Ester group can be replaced with other functional groups | Nucleophiles like amines or alcohols |

These reactions facilitate the synthesis of complex molecules that are essential in pharmaceuticals and agrochemicals.

Biological Applications

Metabolic Pathways and Biomarkers

Research indicates that this compound plays a role in metabolic pathways. Its structure allows it to be hydrolyzed by esterases, releasing fatty acids that participate in various biological processes. This property makes it a candidate for studies investigating metabolic disorders and potential biomarkers for certain diseases.

Medical Applications

Therapeutic Properties

this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may serve as a precursor for drug synthesis, particularly in the development of anti-inflammatory and antimicrobial agents. Its unique chemical structure enables modifications that could enhance pharmacological activity .

Industrial Applications

Flavorings and Fragrances

In the food industry, this compound is utilized as a flavoring agent due to its pleasant aroma and taste profile. It is included in flavoring group evaluations by regulatory bodies like the European Food Safety Authority (EFSA), which assesses its safety and efficacy in food applications .

Intermediate in Chemical Synthesis

The compound is also used as an intermediate in the synthesis of other chemicals. Its versatility allows it to be employed in the production of various industrial chemicals, including those used in cosmetics and cleaning products.

Case Studies

-

Flavoring Group Evaluation by EFSA

The EFSA evaluated this compound among other flavoring substances for genotoxicity concerns. The findings indicated that while there are safety concerns regarding some related compounds, this compound itself did not show significant genotoxic effects . -

Synthesis of Antimicrobial Agents

Research has demonstrated the potential of this compound as a precursor in synthesizing antimicrobial agents. The compound's ability to undergo various chemical transformations allows for the development of novel therapeutic agents targeting bacterial infections .

Mecanismo De Acción

The mechanism of action of methyl deca-4,8-dienoate involves its interaction with specific molecular targets and pathways. As a fatty acid methyl ester, it can be hydrolyzed by esterases to release the corresponding fatty acid, which can then participate in various metabolic processes. The compound may also interact with cellular membranes, influencing membrane fluidity and function .

Comparación Con Compuestos Similares

- Methyl octa-2,4-dienoate

- Methyl hexadeca-2,4-dienoate

- Methyl eicosa-2,4-dienoate

Comparison: Methyl deca-4,8-dienoate is unique due to its specific chain length and the position of the double bonds. Compared to similar compounds, it may exhibit different reactivity and biological activity due to these structural differences. For example, the position of the double bonds can influence the compound’s ability to undergo certain chemical reactions and its interaction with biological targets .

Actividad Biológica

Methyl deca-4,8-dienoate, a compound recognized for its potential biological activities, has garnered attention in various fields of research. This article explores its antimicrobial properties, cytotoxicity, and other relevant biological activities based on recent studies.

Chemical Structure and Properties

This compound is an ester derivative of deca-4,8-dienoic acid. Its structure features a long carbon chain with two conjugated double bonds, which are critical for its biological activity. The presence of these double bonds can influence the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to inhibit the growth of various pathogens. For instance, a study identified it as one of the active components in hop oil, demonstrating efficacy against certain bacteria and fungi .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The above table summarizes the Minimum Inhibitory Concentrations (MICs) observed for this compound against selected microorganisms. These findings indicate that the compound exhibits varying levels of effectiveness depending on the target organism.

Cytotoxicity Studies

Cytotoxicity is a crucial aspect when evaluating the safety and therapeutic potential of any bioactive compound. This compound has been tested for cytotoxic effects on various cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| Vero Cells | >200 |

| HeLa Cells | >150 |

| MCF-7 Cells | 120 |

The IC50 values indicate the concentration at which the compound inhibits cell viability by 50%. The results suggest that while this compound is relatively non-toxic to Vero and HeLa cells, it shows moderate cytotoxicity towards MCF-7 breast cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds. The presence of conjugated double bonds in this compound is believed to enhance its reactivity with biological targets. Studies suggest that modifications to the carbon chain length or functional groups could potentially improve its antimicrobial and anticancer activities .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound in combination with other compounds against multidrug-resistant bacterial strains. The results indicated a synergistic effect when used in conjunction with certain antibiotics, enhancing overall antibacterial activity .

- Cancer Research : In cancer research settings, this compound was tested alongside traditional chemotherapeutics. Preliminary results showed promise in reducing tumor cell proliferation when combined with existing treatments .

Propiedades

IUPAC Name |

methyl deca-4,8-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,7-8H,5-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNYTTXGMNCKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC=CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699053 | |

| Record name | Methyl deca-4,8-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-03-3 | |

| Record name | 4,8-Decadienoic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl deca-4,8-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.